Talazoparib is a potent, orally bioavailable, small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , ] It is classified as a PARP inhibitor and plays a significant role in cancer research due to its ability to exploit synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. [, , , ]
Mechanism of Action
PARP enzymatic inhibition: Talazoparib potently inhibits the catalytic activity of PARP1 and PARP2 enzymes, preventing them from repairing single-strand DNA breaks. [, , , ]
PARP trapping: Talazoparib traps PARP1 and PARP2 proteins on DNA at sites of damage, forming PARP-DNA complexes that block DNA replication and transcription, leading to cell death. [, , , , , ]
This PARP trapping activity is significantly greater in talazoparib compared to other PARP inhibitors. [, , ] This trapping effect is particularly potent in cancer cells with BRCA1/2 mutations or other deficiencies in homologous recombination DNA repair pathways. [, , , , , ]
Physical and Chemical Properties Analysis
The provided papers primarily focus on the biological effects of talazoparib. Detailed analysis of its physical and chemical properties is not presented. One paper notes talazoparib is minimally metabolized. []
Preclinical Studies
Identifying Sensitive Cancer Types: Talazoparib has demonstrated potent antitumor activity in various preclinical cancer models, including:
Ovarian cancer: Demonstrates high sensitivity in models with BRCA1/2, TP53 and PTEN deficiencies [, ]
Breast cancer: Shows efficacy in BRCA1/2 mutant models, particularly when delivered via nanoparticles or implants [, , , , ]
Prostate cancer: Exhibits potent activity in PTEN-deficient models and enhances efficacy of other therapies [, ]
Small cell lung cancer: Shows promising activity both as a single agent and in combination with other therapies [, ]
Ewing sarcoma: Demonstrates significant synergistic activity with temozolomide [, ]
Chondrosarcoma: Shows efficacy in 3D spheroid models, particularly in combination with temozolomide []
Glioblastoma: Sensitized cells to temozolomide in vitro but limited delivery across the blood-brain barrier hindered in vivo efficacy []
Acute myeloid leukemia: Showed synergistic activity with gemtuzumab ozogamicin and inotuzumab ozogamicin [, ]
Exploring Combination Therapies: Synergistic effects have been observed when talazoparib is combined with other therapies, including:
Chemotherapy: Talazoparib enhances the efficacy of temozolomide in various cancer types. [, , , , , ] Synergistic effects are also observed with irinotecan, cisplatin, and other chemotherapeutics. [, , , , ]
Radiation therapy: Combining talazoparib with radiation therapy has shown promising results in head and neck squamous cell carcinoma and breast cancer models. [, ]
Immunotherapy: Talazoparib's potential to enhance the efficacy of immunotherapy is under investigation, with promising results observed in preclinical breast cancer models. []
Developing Novel Delivery Systems: To improve efficacy and reduce toxicity, novel delivery systems for talazoparib have been investigated, including:
Nanoparticles: Nanoformulations of talazoparib demonstrate improved bioavailability, tumor accumulation, and reduced systemic toxicity in preclinical models. [, , , , ]
Biodegradable implants: Sustained release implants loaded with talazoparib show promise for localized delivery and prolonged tumor exposure, minimizing systemic toxicity. [, , , ]
Clinical Trials
Talazoparib has been investigated in numerous clinical trials for various cancer types, including breast cancer, prostate cancer, ovarian cancer, and small cell lung cancer. The provided papers reference several of these trials (e.g., EMBRACA, ABRAZO, TALAPRO-2) but focus on the scientific aspects of talazoparib rather than specific clinical outcomes. [, , , ]
Future Directions
Developing Predictive Biomarkers: Identifying biomarkers that can predict response to talazoparib will be crucial for selecting patients who are most likely to benefit from treatment. This includes exploring beyond BRCA mutations and investigating other DNA repair deficiencies, genomic alterations, and tumor microenvironment factors. [, , , ]
Understanding Mechanisms of Resistance: Investigating mechanisms of resistance to talazoparib, such as upregulation of efflux pumps or alternative DNA repair pathways, will be crucial for developing strategies to overcome resistance and improve treatment outcomes. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer. Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. See also: Talazoparib Tosylate (active moiety of).
(3R,11bR)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a 9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one in which both stereocentres have R configuration. It is an enantiomer of a (3S,11bS)-9,10-dimethoxy-3-isobutyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one.
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Lorlatinib is a cyclic ether that is 16,17-dihydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecin-15(10H)-one substituted by methyl groups at positions 2 and 10R, and by cyano, amino and fluoro groups at positions 3, 7 and 12 respectively. It is a small molecule inhibitor of ALK and ROS1 kinase developed by Pfizer for the treatment of ALK-positive non-small cell lung cancer. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of pyrazoles, a member of monofluorobenzenes, an aromatic ether, a nitrile, a member of benzamides, an azamacrocycle, an aminopyridine, a cyclic ether and an organic heterotetracyclic compound. Lorlatinib is a third-generation ALK tyrosine kinase inhibitor (TKI) for patients with ALK-positive metastatic non-small cell lung cancer which was first approved by the US FDA in November of 2018. It was subsequently approved by the EMA in 2019 for the treatment of select patients with previously treated advanced ALK-positive non-small cell lung cancer, followed by an expanded approval in 2022 to include lorlatinib as a first-line treatment option in advanced ALK-positive NSCLC. Lorlatinib is a Kinase Inhibitor. The mechanism of action of lorlatinib is as a Kinase Inhibitor, and Cytochrome P450 3A Inducer, and P-Glycoprotein Inducer, and Cytochrome P450 2B6 Inducer, and Organic Cation Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Lorlatinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Lorlatinib is associated with transient elevations in serum aminotransferase levels during treatment but has not been linked to instances of clinically apparent acute liver injury that have been described with other similar kinase inhibitors. Lorlatinib is an orally available, ATP-competitive inhibitor of the receptor tyrosine kinases, anaplastic lymphoma kinase (ALK) and C-ros oncogene 1 (Ros1), with potential antineoplastic activity. Upon administration, lorlatinib binds to and inhibits both ALK and ROS1 kinases. The kinase inhibition leads to disruption of ALK- and ROS1-mediated signaling and eventually inhibits tumor cell growth in ALK- and ROS1-overexpressing tumor cells. In addition, PF-06463922 is able to cross the blood brain barrier. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; ALK dysregulation and gene rearrangements are associated with a series of tumors. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells.
Isorhynchophylline is a member of indolizines. It has a role as a metabolite. Isorhynchophylline is a natural product found in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available. See also: Cat's Claw (part of).
INT-767(cas 1000403-03-1) is a inhibitor of FXR and TGF5 and could have probable effect against some liver and metabolic diseases. It was just planed a Phase II trial for Hepatic fibrosis. IC50: 30 nM(EC50, FXR), 630 nM(EC50, TGR5).
1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]-3-pyridinecarboxamide is a member of benzimidazoles.